Guaiacol

Description

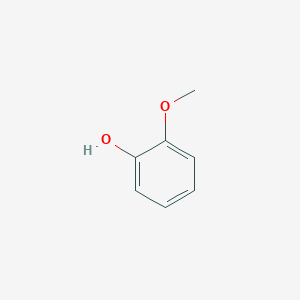

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGVFZTZFXWLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26247-00-7 | |

| Record name | Phenol, 2-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26247-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023113 | |

| Record name | 2-Methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-methoxyphenol appears as colorless to amber crystals or liquid. Density (of solid) 1.129 g / cm3. Solidifies at 28 °C (82.4 °F), but may remain liquid for a long time even at a much lower temperature. Slightly water soluble. Soluble in aqueous sodium hydroxide. Used medicinally as an expectorant. Used, because of its anti-oxidant properties, as an anti-skinning agent for paints., Other Solid, White or slightly yellow solid or colorless to yellowish liquid; Darkened by light and air; solidifies at 28 deg C (may remain liquid at lower temperatures); [Merck Index] Solid or liquid; mp = 32 deg C; [HSDB] Low melting solid; mp = 28-29 deg C; [MSDSon, Solid, Colourless to amber crystals, powerful, smoke-like, somewhat medicinal odour | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guaiacol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Guaiacol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Guaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/591/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

399 to 403 °F at 760 mmHg (NTP, 1992), 205 °C | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

180 °F (NTP, 1992), 180 °F (open cup) | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), Soluble in carbon tetrachloride, Miscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution, 1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol, In water 18,700 mg/L at 25 °C, 18.7 mg/mL at 15 °C, slightly soluble in water, very soluble (in ethanol) | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaiacol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Guaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/591/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.13 at 70.5 °F (NTP, 1992) - Denser than water; will sink, 1.1287 g/cu cm at 21 °C, 1.129-1.140 | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/591/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

5 mmHg at 174 °F (NTP, 1992), 0.1 [mmHg], 0.103 mm Hg 25 °C | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Guaiacol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Faintly yellowish, limpid, oily liquid or yellow crystals, White or slightly yellow crystalline mass or colorless to yellowish, very refractive liquid, Hexagonal prisms | |

CAS No. |

90-05-1 | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Guaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacol [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiacol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | guaiacol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | guaiacol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guaiacol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JKA7MAH9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaiacol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

SOLIDIFIES at 82.4 °F (NTP, 1992), 32 °C, 28 °C | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaiacol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Biogenesis of Guaiacol in Biological Systems

Natural Occurrence and Sources in Biological Contexts

Guaiacol (B22219) is widely distributed in nature and is a common product of the pyrolysis of wood. wikipedia.org It is found in wood smoke, which contributes to the flavor of smoked foods, whiskey, and roasted coffee. wikipedia.orghermitageoils.com The compound is also present in the essential oils of various plants, including celery seeds, tobacco leaves, orange leaves, and lemon peels. wikipedia.org

Lignin (B12514952) Depolymerization and Degradation Pathways

Lignin, a complex polymer of aromatic subunits, is a primary source of this compound in the environment. The pyrolysis of lignin, particularly from gymnosperms, results in the release of this compound through the removal of the propenyl group from coniferyl alcohol, a primary building block of lignin. wikipedia.org Lignins with a high guaiacyl (G) content are characteristic of softwoods. In contrast, lignins from angiosperms have a high syringyl (S) content and yield syringol upon pyrolysis. wikipedia.org

Recent research has focused on controlled methods for lignin depolymerization to selectively produce valuable chemicals, including this compound. Reductive catalytic fractionation (RCF) is a "lignin-first" approach that can yield significant amounts of propyl this compound from pine wood. rsc.org Additionally, base-catalyzed depolymerization of kraft lignin under mild conditions has been shown to produce a mixture of phenolic compounds, with this compound and vanillin (B372448) being the main products. lu.se

Table 1: this compound Production from Lignin Depolymerization

| Lignin Source | Depolymerization Method | Key this compound-related Products | Reference |

|---|---|---|---|

| Pine Wood | Reductive Catalytic Fractionation (RCF) with Pd/ACC | Propyl this compound | rsc.org |

| Kraft Lignin | Base-catalyzed depolymerization | This compound, Vanillin | lu.se |

| Spruce Tree Lignin | Lignin-first strategy | 4-propanol-tethered this compound | nih.gov |

Microbial Bioproduction from Precursors

A variety of microorganisms are capable of producing this compound from aromatic precursors. This bioproduction is often associated with the metabolism of phenolic compounds derived from plant matter. For instance, thermophilic acidophilic bacteria of the genus Alicyclobacillus, known to spoil fruit juices, can produce this compound from precursors such as vanillin and vanillic acid. nih.govnih.gov

Several bacterial and yeast strains isolated from cork samples have also demonstrated the ability to produce this compound from vanillic acid. oup.com Notably, strains of Bacillus subtilis and Streptomyces were identified as this compound producers. oup.com The gut bacterium Pantoea agglomerans (formerly Enterobacter agglomerans), found in desert locusts (Schistocerca gregaria), produces this compound through the breakdown of plant material, and it functions as a component of the pheromones that induce swarming. wikipedia.org

Table 2: Microbial Production of this compound from Various Precursors

| Microorganism | Precursor(s) | Reference |

|---|---|---|

| Alicyclobacillus acidoterrestris | Vanillin, Vanillic acid | nih.govnih.gov |

| Bacillus subtilis | Vanillic acid | oup.com |

| Streptomyces sp. | Vanillic acid | oup.com |

| Pantoea agglomerans | Plant material (Lignin breakdown) | wikipedia.org |

Role as a Plant Metabolite

In plants, this compound is a metabolite linked to the synthesis and structure of lignin, a crucial component of the plant cell wall that provides structural integrity. wisdomlib.org this compound peroxidases, a class of enzymes found in plants, utilize phenolic compounds like this compound as building blocks for the polymerization of lignans (B1203133) and lignins. wisdomlib.orgnih.gov

Beyond its structural role, this compound is also involved in plant defense mechanisms. As a phenolic compound, it can exhibit antioxidant and antimicrobial properties. nih.govpatsnap.com For example, this compound has been shown to have fungicidal activity against Fusarium graminearum, a fungal pathogen of wheat, by inhibiting its growth and the production of mycotoxins. nih.gov The activity of this compound peroxidase is often considered a marker for stress in plants, as its levels can increase in response to various environmental pollutants and biotic stresses. nih.gov

Enzymatic Pathways and Molecular Mechanisms in this compound Biogenesis

The biosynthesis of this compound in microorganisms typically involves the enzymatic conversion of related phenolic acids. The metabolic pathway often proceeds through the non-oxidative decarboxylation of vanillic acid. nih.govoup.com

In Alicyclobacillus acidoterrestris, the conversion of vanillin to this compound involves a two-step process. First, vanillin is oxidized to vanillic acid by an NAD(P)+-dependent vanillin dehydrogenase. Subsequently, vanillic acid undergoes a non-oxidative decarboxylation to yield this compound, a reaction catalyzed by vanillic acid decarboxylase. nih.govresearchgate.net This decarboxylase is noted to be oxygen-insensitive and does not require pyridine (B92270) nucleotides. nih.gov

Similarly, in various Bacillus and Streptomyces species, the production of this compound is attributed to the action of a vanillate (B8668496) decarboxylase enzymatic complex. oup.com The genes encoding this complex have been identified and characterized in some Streptomyces strains. oup.com

In some rhodococci and related bacteria, the catabolism of this compound itself is initiated by a cytochrome P450 enzyme, GcoA, which catalyzes the O-demethylation of this compound to catechol. pnas.org While this is a degradation pathway, it highlights the enzymatic machinery present in microorganisms for transforming this compound and related aromatic compounds.

Table 3: Key Enzymes in this compound Biogenesis

| Enzyme | Reaction | Organism(s) | Reference |

|---|---|---|---|

| Vanillin Dehydrogenase | Vanillin → Vanillic Acid | Alicyclobacillus acidoterrestris | nih.govresearchgate.net |

| Vanillic Acid Decarboxylase | Vanillic Acid → this compound | Alicyclobacillus acidoterrestris, Streptomyces sp. | nih.govoup.com |

| This compound Peroxidase | Polymerization of phenolic compounds | Plants | wisdomlib.orgnih.gov |

Advanced Synthetic Methodologies of Guaiacol and Its Derivatives

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines chemical reactions with enzymatic catalysis, offering a route to potentially greener and more selective processes. While direct chemo-enzymatic synthesis of guaiacol (B22219) itself is not extensively detailed in the provided search results, enzymatic transformations of this compound and its related compounds are relevant to this area. For instance, microbial/enzymatic bioconversion of vinylphenols, including 4-vinylthis compound, has been explored for synthesizing flavor compounds like vanillin (B372448), 4-ethylthis compound, and 4-ethylphenol (B45693) researchgate.net. This highlights the potential of enzymatic routes for producing this compound derivatives.

Sustainable and Bio-based Synthesis Routes for this compound and its Analogues

The shift towards bio-based chemistry is a significant trend in the chemical industry, aiming to minimize environmental impacts mdpi.comresearchgate.net. This compound, often derived from lignin (B12514952), is a key bio-based building block nih.govacs.org.

4-Vinylthis compound (4VG), also known as 2-methoxy-4-vinylphenol (B128420) or 4-hydroxy-3-methoxystyrene, is a crucial bio-based monomer that can be obtained from natural ferulic acid via decarboxylation mdpi.comacs.orgnih.gov. It possesses four reactive sites: the methoxy (B1213986) group, the phenol (B47542) group, the aromatic ring, and the vinyl group, making it a versatile substitute for petro-based monomers like styrene (B11656) in radical polymerization mdpi.comresearchgate.net.

Researchers have successfully synthesized a platform of nine protected 4VG monomers by esterification or alkylation of the phenol function mdpi.com. These derivatives can be homopolymerized to produce bio-based polymers with glass transition temperatures (Tg) ranging from 5 °C to 117 °C, depending on the length of the alkyl ester or ether group mdpi.comresearchgate.net.

| Monomer Type | Derivatization Method | Example Derivative | Tg Range of Homopolymers |

| 4-Vinylthis compound | Esterification | Acetyl-protected 4VG | 5 °C to 117 °C mdpi.comresearchgate.net |

| 4-Vinylthis compound | Alkylation | Silyl-protected 4VG | 5 °C to 117 °C mdpi.comresearchgate.net |

An epoxy derivative of 4-vinylthis compound (4VGEP) has also been utilized for the synthesis of well-defined, bio-based styrene-type polymers and block copolymers researchgate.netrsc.org.

This compound and its derivatives are increasingly used to synthesize bio-based polymer precursors, offering sustainable alternatives to traditional petroleum-derived compounds. Bisthis compound F diisocyanate (BGI) is a notable example, synthesized from lignocellulosic raw materials like this compound and vanillyl alcohol through phosgene-free routes researchgate.netrsc.orgrsc.org.

The synthesis of BGI typically involves a three-step process from bisthis compound F (BGF):

Williamson-type alkylation of BGF. This step can be performed under solvent-free mechanochemical conditions to enhance sustainability researchgate.netrsc.org.

Base-promoted Smiles rearrangement of bis O-alkylated BGF to yield bisthis compound F diamine (BGA) researchgate.netrsc.org. Thermal processing can achieve BGA yields of approximately 70%, while microwave activation offers a faster, albeit sometimes lower-yielding (32%), alternative researchgate.netrsc.org.

Diisocyanate synthesis from BGA using a phosgene-free protocol, often involving di-tert-butyl dicarbonate (B1257347) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) at room temperature researchgate.netrsc.orgrsc.org.

This process provides a bio-based aromatic diisocyanate that can serve as a surrogate for petrochemical-based methylene (B1212753) diphenyl diisocyanate (MDI) in polyurethane synthesis, with a reported bio-based content of 88% researchgate.netrsc.orgrsc.orgmdpi.com.

The biocatalytic one-pot synthesis of industrial chemicals from lignin-derived feedstocks like this compound represents a significant advancement in green chemistry. Adipic acid, a crucial monomer for nylon-6,6, is traditionally produced through environmentally damaging processes involving fossil feedstocks and the release of nitrous oxide, a potent greenhouse gas nih.govnih.govresearchgate.netacs.orgresearchgate.net.

Recent research has demonstrated the first one-pot synthesis of adipic acid from this compound using genetically engineered whole-cells of Escherichia coli nih.govnih.govresearchgate.netacs.orgresearchgate.netfigshare.com. This mild, efficient reaction requires no additional additives or reagents and produces no byproducts nih.govnih.govresearchgate.netfigshare.com. Engineered E. coli strains, by introducing genes like gcoAB, catA, and bcER, have achieved adipic acid titers of up to 670 mg/L in one-pot biotransformation from this compound researchgate.net.

| Industrial Chemical | Precursor | Biocatalyst/Method | Titer/Yield |

| Adipic Acid | This compound | Engineered Escherichia coli | 670 mg/L researchgate.net |

This compound is a valuable natural phenol source for synthesizing bio-based benzoxazine (B1645224) resins, which are a new class of thermosetting resins known for their excellent thermal stability, mechanical performance, and low surface free energy cnrs.frnih.gov. These resins are typically synthesized via the Mannich condensation of a phenolic compound, an aldehyde, and an amine cnrs.frnih.gov.

A novel fully bio-based tri-furan functional bis-benzoxazine resin has been synthesized using this compound, furfural, furfurylamine (B118560), and paraformaldehyde through a two-step reaction cnrs.fr. Another bio-based benzoxazine monomer derived from this compound and furfurylamine has also been investigated cnrs.frnih.govresearchgate.net. The synthesis conditions for this compound-furfuramine benzoxazine resin (GFZ) have been optimized, with a reaction molar ratio of this compound, furfuramine, and polyformaldehyde at 1:1:4 yielding the highest synthetic efficiency nih.govresearchgate.net.

These this compound-based benzoxazine resins exhibit promising properties. For instance, the polybenzoxazine derived from the tri-furan functional bis-benzoxazine showed excellent thermal stability with a glass transition temperature (Tg) of 290 °C and a temperature at 10% weight loss (Td10) of 375 °C in a nitrogen atmosphere cnrs.fr. Blending GFZ with bisphenol A-aniline oxazine (B8389632) resin (BAZ) has shown improved mechanical properties, with a 10% GFZ content significantly enhancing the storage modulus and impact strength of the copolymer resin nih.govresearchgate.net.

| Resin Type | Key Bio-based Precursors | Thermal Properties (Example) |

| Tri-furan functional bis-benzoxazine | This compound, Furfural, Furfurylamine | Tg: 290 °C, Td10: 375 °C (in N2) cnrs.fr |

| This compound-furfuramine benzoxazine (GFZ) | This compound, Furfuramine | Improved toughness and storage modulus when blended with BAZ nih.govresearchgate.net |

Catalytic Synthesis Routes and Mechanisms

Catalytic synthesis plays a crucial role in the production of this compound and its transformation into other valuable compounds. Understanding the mechanisms of catalytic reactions, particularly hydrodeoxygenation (HDO), is essential for upgrading bio-oils by removing excess oxygen frontiersin.orgcardiff.ac.ukresearchgate.net.

This compound hydrodeoxygenation can proceed through multiple pathways to form products such as anisole (B1667542), phenol, and catechol frontiersin.orgcardiff.ac.ukresearchgate.net. The main pathways include dehydroxylation (Caryl−OH bond scission), demethylation (Calkyl–O bond scission), and demethoxylation (Caryl−OCH3 bond scission) frontiersin.orgcardiff.ac.ukresearchgate.net.

Detailed studies using density functional theory calculations on various transition metal (TM) catalysts have elucidated preferred reaction pathways:

Ni (111) and Co (0001) : Preferable Caryl−O bond scission frontiersin.orgcardiff.ac.ukresearchgate.net.

Fe (110) : Caryl–OH bond scission is the most likely pathway frontiersin.orgcardiff.ac.ukresearchgate.net.

The demethylation pathway, which converts this compound into catechol and methane, is often the most accessible mechanism on catalysts like Co, Ni, Cu, Pd, and Pt, following the route: this compound → catechol → phenol → benzene (B151609) frontiersin.orgcardiff.ac.uk. In contrast, Fe (110) tends to favor anisole production through dehydroxylation: this compound → anisole → benzene frontiersin.orgcardiff.ac.uk.

| Catalyst | Preferred this compound HDO Pathway (Initial Step) | Primary Product |

| Ni (111) | Caryl−O bond scission (Demethylation) | Catechol frontiersin.orgcardiff.ac.uk |

| Co (0001) | Caryl−O bond scission (Demethylation) | Catechol frontiersin.orgcardiff.ac.uk |

| Fe (110) | Caryl–OH bond scission (Dehydroxylation) | Anisole frontiersin.orgcardiff.ac.uk |

Catalysts like calcined hydrotalcite (CHT) have also been identified as active, selective, and reusable for synthesizing guaifenesin (B1672422) from this compound and glycidol, with the reaction mechanism involving both acidic and basic sites researchgate.net.

Mechanistic Studies of Guaiacol S Biological Activities

Expectorant Mechanism in Respiratory Systems

Guaiacol (B22219) and its derivatives, such as guaifenesin (B1672422), are well-known for their expectorant actions, which primarily involve modifying respiratory tract fluid and mucus properties to facilitate their clearance.

Stimulation of Respiratory Tract Fluid Secretion

This compound functions as an expectorant by stimulating the secretory glands within the respiratory tract, leading to an increased production of thinner, more fluid secretions fishersci.ieuni.lunih.gov. This effect is largely attributed to a neurogenic mechanism, specifically the irritation of gastric vagal receptors uni.luuni.luguidetopharmacology.org. This irritation triggers cholinergic parasympathetic reflexes, which in turn stimulate the submucosal glands in the respiratory tract to release a less viscous mucus mixture, a process often referred to as the gastro-pulmonary reflex uni.luuni.luguidetopharmacology.org. While the primary mechanism is believed to be reflex-mediated, some in vitro studies suggest that this compound may also exert direct effects on the respiratory epithelium to increase secretions guidetopharmacology.org.

Reduction of Mucus Viscosity and Facilitation of Mucociliary Clearance

A key aspect of this compound's expectorant action is its ability to reduce the viscosity of mucus, thereby making it easier to expel fishersci.ieuni.luguidetopharmacology.org. This reduction in viscosity is achieved by increasing the hydration of mucus, as this compound attracts water molecules into the mucus, rendering it less tenacious. The combined effect of reduced viscosity and increased hydration significantly facilitates mucociliary clearance, the process by which tiny hair-like structures called cilia transport mucus out of the bronchi and trachea fishersci.ieuni.luguidetopharmacology.org. Furthermore, this compound has been shown to directly accelerate mucus excretion by promoting the movement of respiratory mucosal cilia fishersci.ie. Studies on guaifenesin, a derivative of this compound, have demonstrated its capacity to reduce sputum surface tension and viscosity, alongside an increase in mucociliary clearance rates.

Enzyme Modulation and Inhibition Profiles

Beyond its expectorant role, this compound exhibits modulatory and inhibitory effects on various enzymes, including carbonic anhydrase II and glycogen (B147801) synthase.

Carbonic Anhydrase II (CA II) Inhibition Mechanisms

This compound has been identified as an effective inhibitor of several human carbonic anhydrase (hCA) isoenzymes, including hCA I, II, IX, and XII. Specifically for human Carbonic Anhydrase II (hCA II), this compound demonstrates inhibitory activity with inhibition constant (Ki) values in the low micromolar range, typically between 2.20 and 8.51 µM.

The mechanism by which phenolic compounds, such as this compound, inhibit CAs differs from that of classical sulfonamide inhibitors, which typically coordinate directly with the catalytic zinc ion in the enzyme's active site. Instead, this compound's inhibitory action involves its hydroxyl (-OH) moiety being anchored to the fourth ligand of the zinc ion through a hydrogen bond. Additionally, the aromatic ring of this compound is positioned within a hydrophobic pocket of the active site, contributing to the stabilization of the enzyme-inhibitor complex. This binding mode, which does not involve direct coordination to the zinc ion, distinguishes this compound's mechanism from many other CA inhibitors.

Table 1: Inhibition Constants (Ki) of this compound against Human Carbonic Anhydrase Isoenzymes

| Enzyme Isozyme | Ki Range (µM) |

| hCA I | 5.95–10.81 |

| hCA II | 2.20–8.51 |

| hCA IX | 6.58–9.83 |

| hCA XII | 6.58–9.83 |

Note: Data for hCA I, IX, and XII are from a study that included this compound and other phenolic derivatives.

Glycogen Synthase (GYS) Activity Inhibition

This compound has been shown to inhibit the activity of glycogen synthase (GYS), specifically both glycogen synthase 1 (GYS1) and glycogen synthase 2 (GYS2). It effectively reduces both the basal and glucose 6-phosphate (G6P)-stimulated activity of GYS1.

The primary mechanism of GYS inhibition by this compound involves competitive interference with the binding of UDP-glucose (UDPG), which is the substrate for GYS. Studies using purified recombinant GYS1 in the absence of kinases demonstrated competitive inhibition, supporting the hypothesis that this compound directly competes with UDPG for the enzyme's active site. However, when tested in cell lysates, this compound exhibited a mixed inhibition model for GYS1, suggesting that both competitive and noncompetitive inhibitory mechanisms might be at play within a cellular context. This inhibition ultimately leads to a decrease in cellular glycogen content.

Modulation of Glycogen Synthase 1 (GYS1) Phosphorylation

In addition to directly inhibiting GYS activity, this compound influences GYS1 through its phosphorylation status. This compound treatment has been observed to increase the phosphorylation of GYS1 (p-GYS1). This phosphorylation is significant because it typically leads to the inactivation of the enzyme. Research conducted in muscle extracts from wild-type mice treated with this compound demonstrated a significant increase in the ratio of phosphorylated GYS1 to total GYS1, indicating an enhanced inhibitory phosphorylation of the enzyme. Furthermore, this compound has been found to increase the phosphorylation of AMP-dependent protein kinase (AMPK), an enzyme recognized as a master activator of catabolism. The increased AMPK phosphorylation may contribute to the observed GYS1 phosphorylation and subsequent inhibition of glycogen synthesis.

Activation of AMP-Dependent Protein Kinase (AMPK) Phosphorylation

This compound has been observed to increase the phosphorylation of AMP-dependent protein kinase (AMPK) scentspiracy.comfishersci.co.ukmpg.de. AMPK is a highly conserved master regulator of metabolism that responds to cellular energy stress, typically activated by increases in the AMP:ATP and ADP:ATP ratios nih.govresearchgate.net. Its activation involves the phosphorylation of threonine 172 (Thr172) within the activation loop of the AMPKα catalytic subunit nih.govresearchgate.netcdutcm.edu.cn. Upstream kinases, such as liver kinase B1 (LKB1) and Ca²⁺/calmodulin-dependent protein kinase β (CaMKKβ), are primarily responsible for this phosphorylation nih.govresearchgate.netcdutcm.edu.cn.

Studies have shown that this compound treatment leads to increased phosphorylation of AMPKα at Thr172, indicating its activation mpg.de. Total AMPKα protein levels were not significantly affected by this compound treatment mpg.de. This activation of AMPK by this compound is consistent with a catabolic shift in cell metabolism scentspiracy.com. Furthermore, this compound has been found to increase the phosphorylation of glycogen synthase 1 (GYS1), an allosteric enzyme whose activity can be inactivated by phosphorylation of its serine residues scentspiracy.com. This this compound-associated GYS1 phosphorylation is considered part of a broader catabolic stimulation scentspiracy.com. This compound treatment also resulted in a significant decrease in adenosine (B11128) levels in muscle extracts, suggesting a global energetic deficit that might be compensated by the attenuation of glycogen synthesis via GYS1 scentspiracy.commpg.de.

The specific data on AMPKα (Thr172) phosphorylation and adenosine levels are summarized in the table below, based on studies in muscle extracts:

| Parameter | Control (WT) | This compound-Treated (WT) | Control (GBE1ys/ys) | This compound-Treated (GBE1ys/ys) | Statistical Significance (P-value) |

| AMPKα (Thr172) Phosphorylation (Relative) | Baseline | Increased | Baseline | Increased | Not explicitly quantified, but indicated as increased mpg.de |

| Adenosine Levels | Baseline | Decreased | Baseline | Decreased | P < 0.02 (WT), P < 0.03 (GBE1ys/ys) scentspiracy.commpg.de |

Note: Data for AMPKα (Thr172) phosphorylation are qualitative (increased) as specific numerical values for relative phosphorylation were not provided in the snippets, but the effect is clearly stated mpg.de. Adenosine levels are reported as significantly decreased.

Investigation of Potential Anti-tumor Properties

This compound, as a phenolic compound, has been recognized for its potential anti-tumor properties, alongside its antioxidant and anti-inflammatory activities metabolomicsworkbench.orgfishersci.se. Research into its therapeutic potential in oncology is ongoing, with early findings showing promise drugbank.com.

One area of investigation involves the biotransformation of this compound. For instance, the dimerization of this compound using a peroxidase enzyme has resulted in O-para dehydrothis compound, which demonstrated in vitro cytotoxic activity against breast cancer cell lines, specifically T47D and MCF7 cells metabolomicsworkbench.org.

Furthermore, related compounds and metabolites have shown significant anti-cancer effects. 4-Vinylthis compound, a metabolite of ferulic acid (which can be biotransformed by human intestinal microflora and probiotics), has exhibited potent anti-proliferative activities fishersci.figuidetopharmacology.org. Studies on human colorectal cancer (CRC) cell lines, HCT-116 (chemotherapy-sensitive) and HT-29 (chemo-resistant), revealed that 4-vinylthis compound had stronger effects than its parent compound, ferulic acid fishersci.figuidetopharmacology.org.

The anti-proliferative effects of 4-vinylthis compound are dose- and time-dependent, mediated by cell cycle arrest at the G1 phase and the induction of apoptosis fishersci.figuidetopharmacology.org. For example, at a concentration of 1.0 mM, 4-vinylthis compound inhibited cancer cell growth by 50.0 ± 3.4% in HCT-116 cells and 85.9 ± 3.9% in HT-29 cells guidetopharmacology.org. Its IC₅₀ value on HT-29 cells was 350 µM, which is 3.7-fold stronger than that of ferulic acid (1.3 mM) fishersci.figuidetopharmacology.org.

The following table summarizes the anti-proliferative effects of ferulic acid and 4-vinylthis compound on colorectal cancer cell lines:

| Compound | Cell Line | Concentration (mM) | Growth Inhibition (%) (48h) | IC₅₀ (mM) |

| Ferulic acid | HCT-116 | 1.0 | 38.4 ± 3.7 guidetopharmacology.org | ~1.3 guidetopharmacology.org |

| Ferulic acid | HT-29 | 1.0 | No significant effect guidetopharmacology.org | ~1.3 guidetopharmacology.org |

| 4-Vinylthis compound | HCT-116 | 1.0 | 50.0 ± 3.4 guidetopharmacology.org | 1.0 guidetopharmacology.org |

| 4-Vinylthis compound | HT-29 | 1.0 | 85.9 ± 3.9 guidetopharmacology.org | 0.35 fishersci.figuidetopharmacology.org |

Eugenol (B1671780), another compound described as an allyl chain-substituted this compound, has also been widely studied for its anti-cancer activities. Eugenol has been shown to induce cytotoxicity, inhibit cell cycle phases, and promote programmed cell death (apoptosis) and autophagy in various cancer cell lines. Its molecular mechanisms of action vary depending on the cancer type, dose, and treatment duration, and include apoptosis induction, cell cycle arrest, reduction of angiogenesis, and inhibition of cellular invasion and metastasis.

Metabolic Pathways and Biodegradation of Guaiacol

Microbial Degradation Pathways

O-Demethylation to Catechol as a Key Initial Step

The O-demethylation of guaiacol (B22219) to catechol (1,2-benzenediol) is consistently identified as a crucial initial step in its microbial degradation pnas.orgresearchgate.netkjom.orgnih.govnih.govasm.orgnih.govrsc.orgmdpi.comchemrxiv.orgresearchgate.netdocsdrive.com. This reaction involves the removal of the O-methyl group, typically producing formaldehyde (B43269) as a byproduct researchgate.netasm.orgnih.govresearchgate.net. This conversion is essential as catechol serves as a central intermediate for subsequent ring-cleavage pathways pnas.orgnih.govrsc.org. The O-demethylation of this compound can occur through various mechanisms, including direct demethylation or via a dehydrogenation pathway followed by carbon loss and re-hydrogenation mdpi.com.

Several enzymatic systems are involved in the O-demethylation of this compound. Cytochrome P450 monooxygenases (CYP) are prominent in this process, catalyzing the oxidative demethylation of O-methoxy-aryl groups in this compound and other O-methylated lignin-derived compounds pnas.orgresearchgate.netnih.govnih.govrsc.orgacs.orgresearchgate.net. These enzymes typically require redox partners, such as ferredoxin and ferredoxin reductase, to transfer electrons for the catalytic reaction researchgate.netnih.gov.

A well-characterized system is the this compound O-demethylase System, often denoted as GcoAB, comprising a cytochrome P450 protein (GcoA) and a three-domain reductase (GcoB) nih.govacs.org. For example, GcoA from Amycolatopsis sp. ATCC 39116, along with its cognate reductase GcoB, efficiently transforms this compound to catechol pnas.orgacs.org. Similarly, in Rhodococcus opacus PD630, the genes gcoAR and gcoBR encode a cytochrome P450 and its partner protein, respectively, which are key for this compound degradation asm.orgnih.govresearchgate.net. In vitro assays with GcoA from R. opacus PD630 demonstrated its ability to convert this compound to catechol with formaldehyde production, exhibiting optimal activity at 30°C and pH 8.5, with K and K values of 0.126 ± 0.04 mM and 31.30 ± 4.77 s⁻¹, respectively nih.gov.

Other enzymatic systems, such as Rieske-type non-heme iron monooxygenases, have also been identified, with GdmA from Novosphingobium aromaticivorans being an example that, along with its reductase GdmB, catalyzes this compound O-demethylation osti.gov.

Catabolism by Specific Bacterial Strains (e.g., Bacillus subtilis, Streptomyces spp., Rhodococcus opacus, Acinetobacter junii)

A diverse array of bacterial strains exhibits the capacity to catabolize this compound, often as a sole carbon and energy source. These include:

Bacillus subtilis : Strains of Bacillus subtilis, such as B. subtilis ATCC 6051, are capable of degrading vanillic acid to produce this compound via non-oxidative decarboxylation, and subsequently, can also degrade this compound itself neptjournal.comoup.comoup.comnih.govresearchgate.netnih.gov. A dye-decolorizing peroxidase (BsDyP) from Bacillus subtilis SCK6 has been shown to oxidize this compound mdpi.comnih.gov.

Streptomyces spp. : Various Streptomyces strains, including Streptomyces sp. A3, A5, and A13, are known to produce this compound from vanillic acid and are also involved in its degradation oup.comoup.comnih.govnih.gov.

Rhodococcus opacus : Rhodococcus opacus PD630 is a notable strain that efficiently utilizes methoxy-containing lignin-derived aromatics, including this compound, as a sole carbon source asm.orgresearchgate.netnih.govwustl.edunih.gov. Its ability to metabolize this compound is linked to the gcoAR and gcoBR genes asm.orgnih.gov. Other Rhodococcus strains, such as Rhodococcus rhodochrous EP4 and Rhodococcus jostii RHA1, also grow efficiently on this compound, initiating catabolism with a cytochrome P450 from the Cyp255A2 family pnas.org. R. rhodochrous has been shown to demethylate this compound nih.gov.

Acinetobacter junii : Acinetobacter junii strain 5ga is capable of using this compound as its sole carbon and energy source and can initiate the metabolism of specific chlorinated guaiacols (e.g., 4- and 5-chlorothis compound, 4,5-dichlorothis compound) by O-demethylation to their respective chlorocatechols researchgate.netros.edu.plresearchgate.netfrontiersin.orgbioline.org.br. However, substitution at the 6-position of the aromatic ring (e.g., 6-chlorothis compound) can prevent its metabolism by this strain researchgate.netros.edu.pl.

Other Strains : Other bacteria like Pseudomonas putida have been engineered to metabolize this compound, often by heterologously expressing this compound demethylation systems pnas.orgresearchgate.netnih.gov. Acetobacterium woodii is an anaerobic bacterium capable of demethylating this compound to catechol, utilizing the released methyl group as a carbon source for growth to produce catechol and acetate (B1210297) docsdrive.com.

Subsequent Degradation of Catechol via Meta- or Ortho-Cleavage Pathways to TCA Cycle Intermediates

Once this compound is O-demethylated to catechol, this central intermediate is further degraded via one of two major ring-cleavage pathways: the meta-cleavage pathway or the ortho-cleavage pathway (also known as the β-ketoadipate pathway) pnas.orgresearchgate.netkjom.orgasm.orgresearchgate.netrsc.orgacademicjournals.orgnih.govnih.govjmb.or.krasm.orgresearchgate.net.

Ortho-Cleavage Pathway : In this pathway, the catechol ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase, yielding cis,cis-muconate (B1241781) rsc.orgnih.gov. This intermediate is then further metabolized through a series of reactions that lead to the formation of tricarboxylic acid (TCA) cycle intermediates such as succinate (B1194679) and acetyl-CoA asm.orgresearchgate.netrsc.orgacademicjournals.org. For instance, Rhodococcus rhodochrous 116 catabolizes the resulting catechol via ortho-cleavage and presumably the β-ketoadipate pathway pnas.org.

Meta-Cleavage Pathway : In contrast, the meta-cleavage pathway involves the cleavage of the catechol ring adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase nih.govjmb.or.kr. This pathway also leads to the production of TCA cycle intermediates, typically pyruvate (B1213749) and acetyl-CoA pnas.org. For example, in Rhodococcus jostii RHA1, the aph genes encode a meta-cleavage pathway responsible for 4-alkylphenol catabolism, which can also be involved in this compound metabolism depending on the substitution pattern pnas.org.

These pathways ensure that the carbon skeleton of this compound, after ring cleavage, is funneled into central metabolism for energy production and biosynthesis rsc.orgacademicjournals.org.

Bioconversion to Muconic Acid

Beyond complete degradation to TCA cycle intermediates, this compound can also be bioconverted into specific high-value products. One notable example is the bioconversion of this compound to cis,cis-muconic acid (c,c-MA) researchgate.net. This process has been achieved using engineered bacterial strains, such as Pseudomonas putida, which contain cytochrome P450 and ferredoxin reductase for this compound assimilation and have deletions in native catBC genes to ensure muconic acid accumulation researchgate.net. The demethylation of this compound is the first step in pathways leading to cis,cis-muconic acid or adipate (B1204190) researchgate.net.

Mammalian Metabolism Pathways

Information regarding the detailed mammalian metabolism pathways of this compound is not extensively covered in the provided search results. While some general diagrams indicate that aromatic compounds like this compound can have intermediates found in animals, specific enzymatic systems or detailed metabolic routes for this compound in mammalian systems are not elaborated upon researchgate.net.

Environmental Fate and Atmospheric Chemistry of Guaiacol

Atmospheric Distribution and Volatility Characterization

Guaiacol (B22219) (2-methoxyphenol) is primarily distributed in the atmospheric gaseous phase due to its inherent volatility uantwerpen.beresearchgate.netcopernicus.org. This high volatility is supported by its relatively high vapor pressure, reported as 0.103 mm Hg at 25 °C nih.gov or 0.11 mm Hg at 25 °C chemicalbook.comscbt.comtechnopharmchem.comsigmaaldrich.com. Despite its predominant gas-phase distribution, studies have indicated that this compound and its analogs can exhibit higher concentrations in fog water than predicted by their vapor pressures, suggesting the involvement of dissolved fog-borne chemicals in their solubilization uantwerpen.be. For instance, measurements in winter fog water from California's Central Valley showed enrichment of methoxyphenols, including this compound, 3 to 4 times higher than calculated from Henry's law uantwerpen.be. The total methoxyphenol concentration in fog water was observed to be in the micromolar range, reaching up to 10 µmol L⁻¹ for this compound and syringol combined uantwerpen.be.

Table 1: Physical Properties and Atmospheric Distribution Characteristics of this compound

| Property | Value | Source |

| Chemical Name | 2-methoxyphenol | uantwerpen.be |

| Vapor Pressure (at 25 °C) | 0.103 mm Hg / 0.11 mm Hg | nih.govchemicalbook.comscbt.comtechnopharmchem.comsigmaaldrich.com |

| Primary Atmospheric Phase | Gaseous | uantwerpen.beresearchgate.netcopernicus.org |

| Water Solubility (at 25 °C) | 18,700 mg/L (17 g/L at 15 °C) | nih.govchemicalbook.com |

| Henry's Law Enrichment in Fog Water | 3 to 4 times higher than calculated | uantwerpen.be |

Atmospheric Processing and Aging Mechanisms

This compound undergoes significant atmospheric processing through both gas-phase and aqueous-phase reactions uantwerpen.beresearchgate.netcopernicus.org. The primary degradation pathway for vapor-phase this compound in the atmosphere involves reactions with photochemically-produced hydroxyl radicals (•OH) nih.gov. The estimated half-life for this reaction in air is approximately 13 hours nih.gov. In the gas phase, the reaction with •OH can initiate either by hydrogen abstraction from the hydroxyl group, leading to the formation of a phenoxy radical, or by •OH addition to the aromatic ring, resulting in an organic peroxy radical nih.gov. Subsequent reactions can involve hydroxylation, isomerization, epoxide formation, fragmentation (ring-opening reactions), and/or loss of a methoxy (B1213986) group nih.gov.

Beyond gas-phase reactions, aqueous-phase reactions play a crucial role in the atmospheric aging of this compound and the formation of secondary organic aerosol (SOA) uantwerpen.beresearchgate.netcopernicus.org. This compound and syringol have been found to be more reactive towards aqueous oxidation compared to their substituted analogs uantwerpen.be.

Secondary Organic Aerosol (SOA) Formation from this compound

This compound is a significant precursor to secondary organic aerosol (SOA) in the atmosphere uantwerpen.beresearchgate.netcopernicus.org. Under low-NOx conditions, gas-phase •OH photooxidation of this compound can lead to substantial SOA formation, with average mass yields ranging from 44% to 50% nih.gov. The initial concentration of this compound significantly influences the mass yield of gas-phase SOA, with higher initial concentrations leading to higher yields nih.gov.

Aqueous-phase reactions are also critical for SOA formation from this compound uantwerpen.beresearchgate.netcopernicus.org. Studies have shown that aqueous-phase photooxidation of this compound, particularly in the presence of hydrogen peroxide, can produce ring-retaining aromatic oxidized products, including dimers and oligomers, via phenoxy radical reactions uantwerpen.be. Oligomerization in this compound aqueous SOA (aqSOA) appears to primarily occur through C-C coupling rather than C-O coupling nih.gov. The maximal SOA yield from this compound under illumination at 80% relative humidity has been reported as 42% nih.govacs.org.

Aqueous-Phase Nitration Pathways and Products in Atmospheric Waters

Aqueous-phase nitration is a critical pathway for the transformation of this compound in atmospheric waters, leading to the formation of various nitrated products.

The main products identified from the aqueous-phase photonitration of this compound are 4-nitrothis compound (4NG), 6-nitrothis compound (6NG), and 4,6-dinitrothis compound (4,6DNG) uantwerpen.beresearchgate.netcopernicus.org. These nitroguaiacols have been unambiguously identified in ambient aerosols, specifically in winter PM10 aerosols from Ljubljana, Slovenia, using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC/(-)ESI-MS/MS) uantwerpen.beresearchgate.netcopernicus.org. While 4NG and 4,6DNG preferentially remain in the gaseous phase, minor 5-nitrothis compound (5NG) has been found to be strongly enriched in the particulate phase nih.govacs.org.

Aqueous-phase photonitration experiments involving this compound have been conducted under simulated sunlight in the presence of hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻) uantwerpen.beresearchgate.netcopernicus.org. In the atmospheric multiphase system, the presence of reactive nitrogen species such as NO, NO₂, HONO, and aqueous HONO/nitrite facilitates the oxidation of initially gaseous this compound to various nitration products that retain their aromatic ring nih.govacs.org.

The attack of the hydroxyl radical (•OH) on the phenolic moiety of this compound can lead to the formation of an [Ar–OH]• adduct or a substituted phenoxy radical (Ph•) nih.gov. In the atmosphere, the phenoxy radical can react with nitrogen dioxide (NO₂) to form isomeric nitration products after an H-atom transfer nih.gov. A new pathway for dark nitrophenol formation has also been suggested, which was observed to prevail in dry air and yielded approximately 1% nitroguaiacols nih.govacs.org.

Nitroguaiacols, particularly 4,6-dinitrothis compound (4,6DNG), contribute significantly to atmospheric "brown" carbon (BrC) formation uantwerpen.beresearchgate.netcopernicus.org. 4,6DNG strongly absorbs ultraviolet and visible light, specifically in the 400–420 nm range, which is characteristic of atmospheric brown carbon uantwerpen.becopernicus.org. Aqueous-phase oxidation of phenolic compounds, including methoxyphenols like this compound, can lead to the formation of colored SOA products, including dimers and oligomers, which absorb UV/Vis light between 200 and 600 nm, thereby contributing to aerosol light-absorbing brown carbon uantwerpen.becopernicus.org.

Table 2: Key Nitrothis compound Products and Their Characteristics

| Compound Name | Formation Pathway | Atmospheric Relevance | Light Absorption |

| 4-nitrothis compound (4NG) | Aqueous-phase photonitration of this compound | Identified in winter PM10 aerosols; preferentially gaseous | - |

| 6-nitrothis compound (6NG) | Aqueous-phase photonitration of this compound | Identified in winter PM10 aerosols; enriched in particulate phase under illumination | - |

| 4,6-dinitrothis compound (4,6DNG) | Aqueous-phase photonitration of this compound | Identified in winter PM10 aerosols; important constituent of atmospheric "brown" carbon | Strong (400-420 nm) |

Advanced Analytical Methodologies for Guaiacol Detection and Quantification

Chromatographic Techniques

Chromatographic techniques are widely employed for the separation, identification, and quantification of guaiacol (B22219) due to their high resolution and ability to handle complex matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for this compound analysis, often coupled with different detection modes to enhance sensitivity and selectivity.

UV Detection : HPLC with UV detection is a common method for this compound analysis. For instance, this compound can be retained and analyzed using a Primesep 100 mixed-mode stationary phase column with an isocratic method, employing a mobile phase of water, acetonitrile (B52724) (MeCN), and sulfuric acid as a buffer. Detection is typically performed at 210 nm or 275 nm sielc.comhelixchrom.comoup.com. Another method for simultaneously determining theophylline, guaifenesin (B1672422), and this compound uses a C18 column with a mobile phase of methanol:water (containing 0.1% triethylamine):acetonitrile (30:60:10, by volume) and UV detection at 275 nm, achieving retention times of 3.76, 6.76, and 8.79 minutes for theophylline, guaifenesin, and this compound, respectively oup.com.

Electrochemical Detection (ECD) : HPLC coupled with electrochemical detection offers enhanced selectivity and sensitivity, particularly for electrochemically active compounds like this compound researchgate.net. A method for simultaneous detection of this compound and vanillin (B372448) in vanilla extract utilizes a Capcell Pak C-18 MG column with the working electrode potential set at +1000 mV tandfonline.comoup.com. This method demonstrated linearity for this compound in the range of 1.60–460 µg/L, with a limit of quantification (LOQ) of 1.60 µg/L and recoveries exceeding 97% tandfonline.comoup.com. For detecting phenolic flavorings, including this compound, in whiskey, LC-ECD at a boron-doped diamond (BDD) electrode can achieve a detection limit (S/N = 3) of 5 nM, which is 80-fold lower than that obtained with LC-UV detection (2 µM) ucc.ie. This method also provides rapid separation within 60 seconds ucc.ie.

Table 1: HPLC Parameters for this compound Detection

| Method | Column Type | Mobile Phase | Flow Rate | Detection Wavelength/Potential | Retention Time (this compound) | Detection Limit/Range | Reference |

| HPLC-UV | Primesep 100 | MeCN/H2O/H2SO4 | 1.0 mL/min | UV 210, 275 nm | 4.21 min | Not specified | sielc.com |

| HPLC-UV | C18 | Methanol/Water/Acetonitrile (30:60:10) | 0.7 mL/min | UV 275 nm | 8.79 min | Not specified | oup.com |

| HPLC-ECD | Capcell Pak C-18 MG | Not specified | Not specified | +1000 mV | Not specified | 1.60–460 µg/L (linear range), 1.60 µg/L (LOQ) | tandfonline.comoup.com |

| LC-ECD | C18 core-shell | 10 mM formate, pH 3, 15% ACN | 1.5 mL/min | +1.5 V vs. Pd/H2 | Not specified | 5 nM (LOD) | researchgate.netucc.ie |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique extensively used for the identification and quantification of this compound, particularly in volatile or semi-volatile samples. This method offers high sensitivity and allows for the confirmation of compound identity through mass spectral data.

GC-MS is commonly employed for analyzing volatile smoke markers in grapes and wines, with stable isotope dilution analysis often used for quantification awri.com.au. For instance, a method for determining seven phenolic compounds, including this compound, in Scotch whisky utilizes Stir Bar Sorptive Extraction (SBSE) combined with thermal desorption-GC-MS (TD-GC-MS) gerstel.com. This method achieved a limit of detection (LOD) of 1.2 ng/mL for this compound gerstel.com. Another approach, Direct Large Volume Injection (LVI)-GC-MS, also quantified this compound with an LOD of 90 ng/mL for phenol (B47542) and 210 ng/mL for 4-ethylthis compound, suggesting a higher LOD for this compound compared to SBSE-TD-GC-MS gerstel.com.